![molecular formula C10H19ClN2O2 B15363869 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is an organic compound often used in various scientific and industrial applications. It belongs to the family of diazabicyclo compounds, characterized by its nitrogen-containing bicyclic structure, which lends unique reactivity and functionality to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves several key steps:
Formation of the Bicyclic Skeleton: : Starting from simpler amines and carboxylates, a series of cyclization reactions under controlled conditions (like temperature and pH adjustments) are employed.
tert-Butyl Protection: : This is achieved by reacting tert-butyl derivatives with the intermediate products to introduce the tert-butyl group.
Hydrochloride Formation:
Industrial Production Methods
Industrial-scale production generally mirrors laboratory synthesis but emphasizes optimization for efficiency and yield. Key components include:
Automation of Cyclization Steps: : Using reactors that maintain precise conditions.
tert-Butylation in Large Vessels: : To accommodate the scale of production.
Purification and Crystallization: : Ensuring high purity levels suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:
Oxidation: : Typically mild, involving reagents like hydrogen peroxide.
Reduction: : Often using reagents like sodium borohydride.
Substitution: : With halogenating agents, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenation with phosphorus pentachloride.
Major Products
Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.
Reduction Products: : Often simpler amines or alcohols.
Substitution Products: : Various halogenated derivatives.
Applications De Recherche Scientifique
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:
Chemistry: : As a ligand in organometallic reactions.
Biology: : Studied for potential enzyme inhibition properties.
Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.
Industry: : Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.
Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.
Comparaison Avec Des Composés Similaires
Comparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride with similar diazabicyclo compounds:
Uniqueness: : Its tert-butyl and hydrochloride groups offer unique stability and reactivity.
Similar Compounds: : Other diazabicycloheptane derivatives like 1,4-diazabicyclo[2.2.2]octane exhibit different reactivity and stability profiles.
This compound stands out due to its versatile reactivity, making it a valuable tool in various scientific and industrial fields
Propriétés
Formule moléculaire |
C10H19ClN2O2 |
|---|---|
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
Clé InChI |
KMKIRPQCTFXVAD-WSZWBAFRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


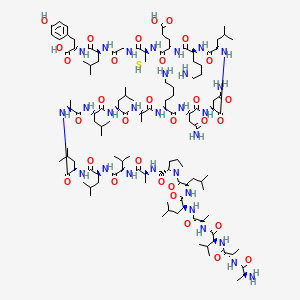
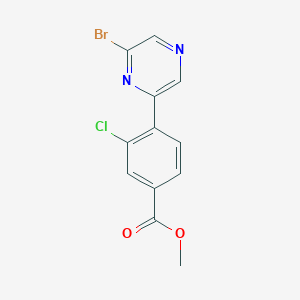
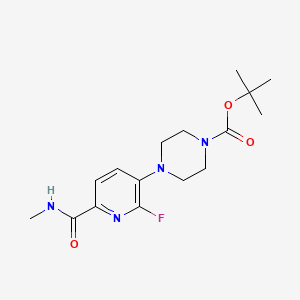

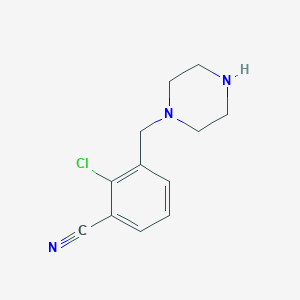
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
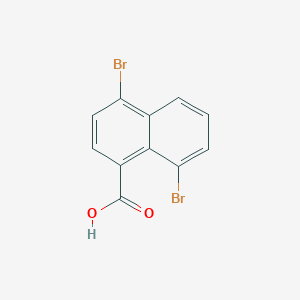
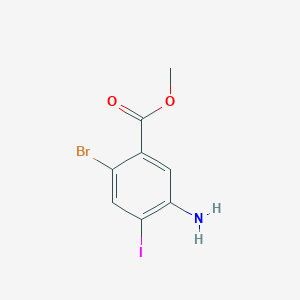
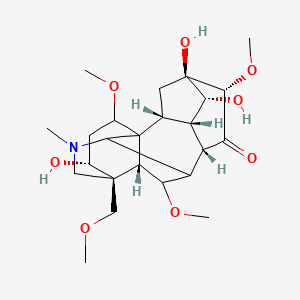



![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
